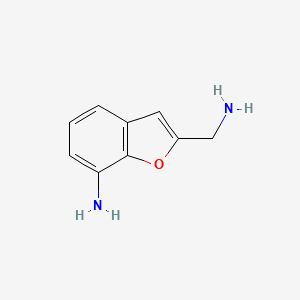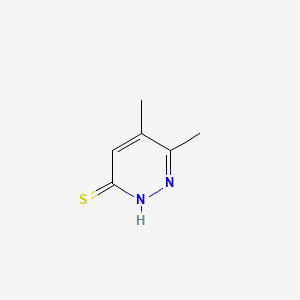![molecular formula C9H17N3O B573981 ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- CAS No. 190909-33-2](/img/structure/B573981.png)
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with an amino group and a methyl group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with an amino group and a methyl group.
Acetylation: The functionalized pyridine is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- involves its interaction with specific molecular targets and pathways. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methylbenzylamine
- 1-Piperidineacetamide, N-(6-amino-5-methyl-3-pyridinyl)-2-(5-benzothiazolyl)-5-methyl-α-oxo-
Uniqueness
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
190909-33-2 |
|---|---|
Molekularformel |
C9H17N3O |
Molekulargewicht |
183.255 |
IUPAC-Name |
N-[(6-amino-4-methyl-2,3,4,5-tetrahydropyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C9H17N3O/c1-6-3-9(10)12-5-8(6)4-11-7(2)13/h6,8H,3-5H2,1-2H3,(H2,10,12)(H,11,13) |
InChI-Schlüssel |
ALXJZXUBSGZHHH-UHFFFAOYSA-N |
SMILES |
CC1CC(=NCC1CNC(=O)C)N |
Synonyme |
Acetamide, N-[(6-amino-2,3,4,5-tetrahydro-4-methyl-3-pyridinyl)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine](/img/structure/B573903.png)




![2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B573917.png)

![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)
